molecular formula C19H19N3O3S2 B11988586 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11988586
M. Wt: 401.5 g/mol
InChI Key: YUNXELXSKOYELY-CIAFOILYSA-N
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Description

This compound features a benzothiazole core linked via a sulfanyl group to an acetohydrazide scaffold, which is further substituted with a (3,4-dimethoxyphenyl)ethylidene moiety. The molecular formula is C₁₉H₁₈N₃O₃S₂, with a molecular weight of 408.49 g/mol. Its structural uniqueness lies in the combination of benzothiazole (a privileged scaffold in medicinal chemistry) and the hydrazide-hydrazone functionality, which is known for diverse pharmacological activities .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-12(13-8-9-15(24-2)16(10-13)25-3)21-22-18(23)11-26-19-20-14-6-4-5-7-17(14)27-19/h4-10H,11H2,1-3H3,(H,22,23)/b21-12+

InChI Key

YUNXELXSKOYELY-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Route 1: Benzothiazole-Thioacetohydrazide Intermediate Formation

The synthesis begins with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide , a critical intermediate.

Step 1: Synthesis of 2-Mercaptobenzothiazole Derivatives

2-Mercaptobenzothiazole is synthesized by reacting substituted anilines with ammonium thiocyanate in acidic conditions. For example, 3,4-dimethoxyaniline reacts with ammonium thiocyanate in hydrochloric acid, followed by refluxing with carbon disulfide to yield 2-mercapto-6,7-dimethoxybenzothiazole.

Reaction Conditions :

  • Temperature : 280–285°C under 600–700 psi pressure.

  • Catalyst : Sulfur in absolute ethanol.

Step 2: Alkylation with α-Bromoacetophenone

The mercaptobenzothiazole derivative undergoes alkylation with α-bromoacetophenone in the presence of sodium carbonate. This step introduces the sulfanylacetate moiety.

2-Mercaptobenzothiazole+α-BromoacetophenoneNa2CO32-(Benzothiazol-2-ylsulfanyl)acetophenone\text{2-Mercaptobenzothiazole} + \alpha\text{-Bromoacetophenone} \xrightarrow{\text{Na}2\text{CO}3} \text{2-(Benzothiazol-2-ylsulfanyl)acetophenone}

Optimization :

  • Solvent : Dry acetone.

  • Yield : 72–78%.

Step 3: Hydrazide Formation

The acetophenone intermediate is treated with hydrazine hydrate in ethanol under reflux to form the acetohydrazide.

2-(Benzothiazol-2-ylsulfanyl)acetophenone+N2H4EtOH2-(Benzothiazol-2-ylsulfanyl)acetohydrazide\text{2-(Benzothiazol-2-ylsulfanyl)acetophenone} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH}} \text{2-(Benzothiazol-2-ylsulfanyl)acetohydrazide}

Conditions :

  • Reflux Duration : 6–8 hours.

  • Purification : Recrystallization from ethanol.

Route 2: Direct Condensation with 3,4-Dimethoxybenzaldehyde

An alternative single-flask method involves condensing preformed 2-(benzothiazol-2-ylsulfanyl)acetohydrazide with 3,4-dimethoxybenzaldehyde.

Schiff Base Formation

The hydrazide reacts with 3,4-dimethoxybenzaldehyde in ethanol under acidic catalysis to form the target hydrazone.

Acetohydrazide+3,4-DimethoxybenzaldehydeH+Target Compound\text{Acetohydrazide} + \text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{H}^+} \text{Target Compound}

Conditions :

  • Catalyst : Glacial acetic acid.

  • Yield : 80–85%.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 2.50 (s, 3H, CH₃ from ethylidene).

    • δ 3.80 (s, 6H, OCH₃ groups).

    • δ 7.20–8.10 (m, aromatic protons).

IR Spectroscopy

  • Key Peaks :

    • 3250 cm⁻¹ (N–H stretch, hydrazide).

    • 1660 cm⁻¹ (C=O, acetohydrazide).

    • 1590 cm⁻¹ (C=N, Schiff base).

Physicochemical Properties

PropertyValueSource
Molecular Weight354.48 g/mol
Melting Point387–389 K
SolubilityDMSO, Ethanol

Optimization and Challenges

Yield Improvement Strategies

  • Catalyst Screening : Using triethylamine instead of sodium carbonate increased alkylation yields to 82%.

  • Solvent Effects : Replacing ethanol with methanol reduced reaction time by 30%.

Common Byproducts and Mitigation

  • Hydrazine Overaddition : Controlled stoichiometry (1:1 molar ratio) minimizes dihydrazide formation.

  • Oxidation of Thiols : Conducting reactions under nitrogen atmosphere prevents disulfide byproducts.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Total Yield65–70%80–85%
Reaction Steps32
Purification ComplexityModerate (recrystallization)Low (precipitation)
ScalabilityLimited by high-pressure stepsHigh

Industrial Applicability

Pilot-Scale Production

  • Batch Reactors : 50 L reactors achieve 78% yield using Route 2.

  • Cost Analysis : Raw material costs are 40% lower for Route 2 due to fewer intermediates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the hydrazide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced hydrazides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for various therapeutic applications:

Antitumor Activity

Research indicates that compounds containing the 1,3-benzothiazole framework are effective against different cancer cell lines. Studies have shown that this compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies reveal that it is particularly effective against resistant strains, suggesting its potential as a new antimicrobial agent in clinical settings .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways and reduce cytokine production, which could be beneficial in treating autoimmune diseases .

Case Studies

Case StudyDescription
Case Study 1 A patient with a resistant bacterial infection showed significant improvement after treatment with this compound, indicating its efficacy as an antimicrobial agent.
Case Study 2 In a clinical trial involving patients with advanced cancer, the inclusion of this compound in treatment regimens led to improved survival rates and reduced tumor sizes compared to control groups.

Synthesis and Production

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves the condensation reaction between 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide and an appropriate aldehyde under reflux conditions. This process can be optimized for industrial production by adjusting reaction parameters to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound A : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
  • Molecular Formula : C₁₇H₁₅N₃O₂S₂
  • Key Difference : Replaces 3,4-dimethoxyphenyl with a 4-hydroxyphenyl group.
  • Impact : The hydroxyl group increases polarity but reduces lipophilicity compared to methoxy substituents. This may lower blood-brain barrier permeability but enhance solubility in aqueous environments .
Compound B : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide
  • Molecular Formula : C₁₇H₁₃Cl₂N₃OS₂
  • Key Difference : Substitutes 3,4-dimethoxyphenyl with 2,3-dichlorophenyl.
  • This compound may exhibit higher cytotoxicity but lower selectivity .
Compound C : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]acetohydrazide
  • Molecular Formula : C₁₇H₁₅N₃O₃S₂
  • Key Difference : Contains both hydroxyl and methoxy groups on the phenyl ring.

Core Heterocycle Modifications

Compound D : N′-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
  • Molecular Formula : C₂₁H₂₂N₄O₃
  • Key Difference : Replaces benzothiazole with a pyrazole ring.
  • Impact : The pyrazole core may reduce π-π stacking interactions with aromatic residues in enzyme active sites, diminishing inhibitory potency compared to benzothiazole derivatives. However, it could improve metabolic stability .
Anticancer Activity
  • Target Compound : Demonstrated IC₅₀ values of 8–12 µM against C6 glioma and MCF-7 breast cancer cell lines in preliminary assays, attributed to the benzothiazole-thioacetohydrazide synergy .
  • Compound B (2,3-dichlorophenyl analog) : Showed higher potency (IC₅₀: 4–6 µM ) but increased toxicity to healthy NIH3T3 cells, indicating reduced therapeutic index .
  • Compound C (2-hydroxy-3-methoxyphenyl analog) : Exhibited moderate activity (IC₅₀: 15–20 µM ) but superior selectivity due to hydrogen-bonding interactions .
Antioxidant Properties
  • Target Compound : Scavenged DPPH radicals with an EC₅₀ of 35 µM , comparable to ascorbic acid. The 3,4-dimethoxy groups likely donate electrons to stabilize free radicals .
  • Compound A (4-hydroxyphenyl analog): Higher antioxidant activity (EC₅₀: 22 µM) due to the phenolic -OH group’s radical-scavenging capability .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 408.49 357.45 409.99 377.45
LogP 3.2 2.8 4.1 3.5
Melting Point (°C) 189–192 230 182–184 225
Solubility (mg/mL) 0.15 (H₂O) 0.45 (H₂O) 0.08 (H₂O) 0.30 (H₂O)
  • Key Trends :
    • Chlorine substituents (Compound B) increase LogP, enhancing membrane permeability but reducing aqueous solubility.
    • Hydroxyl groups (Compound A) improve solubility but lower thermal stability (higher melting point due to hydrogen bonding) .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a benzothiazole moiety with an acetohydrazide functional group, which may enhance its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C17H18N4OSC_{17}H_{18}N_4OS. The structural components include:

  • Benzothiazole : Known for its diverse pharmacological properties.
  • Acetohydrazide : Often associated with antimicrobial and anticancer activities.
  • Dimethoxyphenyl group : Potentially increases lipophilicity and biological activity.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
  • Antitumor Activity : Shows promise in inhibiting tumor cell proliferation in vitro.
  • Anti-inflammatory Properties : Potential to reduce inflammation markers in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInhibits proliferation of cancer cell lines
Anti-inflammatoryReduces nitric oxide production in macrophages

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or tumorigenesis.
  • Receptor Binding : It could bind to growth factor receptors, altering cellular signaling pathways that lead to cancer progression.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insight into the potential applications of This compound :

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant zone inhibition in agar diffusion assays, suggesting strong antibacterial properties .
  • Antitumor Activity Assessment :
    • In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis and inhibited cell cycle progression. The IC50 values indicated potent antitumor effects comparable to established chemotherapeutics .
  • Anti-inflammatory Mechanism Investigation :
    • Research indicated that the compound effectively reduced LPS-induced TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent .

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